1-Diethoxymethyl-3-ethoxybenzene
Description
Properties
CAS No. |
1443348-25-1 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(diethoxymethyl)-3-ethoxybenzene |
InChI |
InChI=1S/C13H20O3/c1-4-14-12-9-7-8-11(10-12)13(15-5-2)16-6-3/h7-10,13H,4-6H2,1-3H3 |
InChI Key |
OAQQYZNMHMOWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share functional or positional similarities with 1-Diethoxymethyl-3-ethoxybenzene:
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- Ethoxy and methoxy groups are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, nitro groups (e.g., in 1-Ethoxy-3-methyl-5-nitrobenzene) deactivate the ring .
- Diethoxymethyl groups in the target compound likely increase steric hindrance, reducing reaction rates compared to smaller substituents like methyl or ethyl.
Environmental Monitoring :
- Ethyltoluene isomers (e.g., 1-ethyl-3-methylbenzene) are tracked in water systems (e.g., STORET code 77225 for total ug/L measurements), suggesting moderate environmental persistence .
- Brominated analogs (e.g., 1-(2-bromoethoxy)-3-methylbenzene) may require specialized handling due to halogen-related toxicity .
Research Findings and Data Gaps
- Structural Predictions : The diethoxymethyl group in this compound is expected to lower volatility compared to methyl or ethyl analogs, aligning with trends observed in methoxy derivatives .
- Environmental Behavior : STORET codes for ethyltoluene (e.g., 77225) suggest that alkylbenzenes are routinely monitored, but oxygenated analogs like the target compound may require advanced analytical methods due to higher polarity .
Q & A
Q. What are the primary synthetic routes for 1-Diethoxymethyl-3-ethoxybenzene, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of a phenol precursor (e.g., 3-ethoxybenzene derivatives) using ethylating agents like ethyl bromide or diethyl sulfate. A base such as potassium carbonate or sodium hydroxide is employed to deprotonate the hydroxyl group, facilitating nucleophilic substitution. Solvents like acetone or ethanol under reflux (60–80°C) are common, with yields improved by phase-transfer catalysts (e.g., tetrabutylammonium bromide) . Optimization includes monitoring reaction time (6–12 hours) and stoichiometric ratios (1:1.2 phenol to alkylating agent).
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : H and C NMR confirm substituent positions (e.g., ethoxy groups at C1 and C3). For ambiguous peaks, 2D techniques like COSY or NOESY resolve coupling patterns .
- GC-MS : Determines purity (>95%) and identifies volatile by-products (e.g., unreacted starting materials) .
- IR : Verifies ether linkages (C-O stretching at ~1100–1250 cm) and absence of hydroxyl peaks (~3200 cm) .
Q. What are the critical physical properties (e.g., boiling point, solubility) relevant to handling this compound?
While exact data for this compound is limited, analogs like 1-Ethoxy-3-methylbenzene (boiling point: ~193.6°C, density: 0.931 g/cm³) suggest similar trends. Expect moderate solubility in polar solvents (e.g., ethanol, acetone) and low water solubility. Experimental determination via differential scanning calorimetry (DSC) and Karl Fischer titration is advised .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing multi-ether benzene derivatives be addressed?
Regioselectivity issues arise due to competing alkylation at ortho/para positions. Strategies include:
Q. How should researchers resolve contradictory NMR data when assigning substituent positions in diethoxy derivatives?
Contradictions in H NMR splitting patterns or C chemical shifts may stem from conformational flexibility or solvent effects. Solutions include:
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes .
- 2D HMBC : Correlates long-range H-C couplings to confirm connectivity (e.g., ethoxy groups to benzene carbons) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-Ethoxy-4-methylbenzene) .
Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–80°C. Monitor decomposition via HPLC .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C expected) .
- Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products under 254 nm light .
Q. How can computational tools predict the biological activity of this compound?
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., 3-Ethoxy-4-hydroxybenzaldehyde derivatives) .
- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) to predict metabolic pathways .
- Toxicity Prediction : Tools like ProTox-II estimate acute toxicity (e.g., LD) based on functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
